2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline
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Overview
Description
2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline is a complex heterocyclic compound that belongs to the family of quinoline derivatives. This compound is characterized by its unique fused ring structure, which includes an imidazole ring, an indole ring, and a quinoline ring. The presence of these rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline typically involves multi-step reactions that include cyclization and condensation processes. One common method involves the reaction of indole derivatives with quinoline precursors under acidic or basic conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the fused ring structure .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis or phase-transfer catalysis to enhance reaction efficiency and yield. These methods are advantageous due to their ability to provide high purity products in a shorter time frame compared to traditional synthetic methods .
Chemical Reactions Analysis
Types of Reactions
2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline involves its interaction with specific molecular targets and pathways within cells. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Quinoline-based compounds like quinine and chloroquine are also similar in structure and function.
Uniqueness
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
16273-34-0 |
---|---|
Molecular Formula |
C18H15N3 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
14-methyl-3,6,14-triazapentacyclo[11.7.0.02,6.07,12.015,20]icosa-1(13),2,7,9,11,15,17,19-octaene |
InChI |
InChI=1S/C18H15N3/c1-20-14-8-4-2-6-12(14)16-17(20)13-7-3-5-9-15(13)21-11-10-19-18(16)21/h2-9H,10-11H2,1H3 |
InChI Key |
SDMIRMPEUDBIGW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4N5C3=NCC5 |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4N5C3=NCC5 |
Synonyms |
2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline |
Origin of Product |
United States |
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